CSNK1A1 and DYRK1A Target Prediction vs Non-Brominated Analog
Computational target prediction using the ZINC database (ChEMBL 20-based SEA predictions) provides a quantitative, cross-study comparable differentiation between 3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline and its non-brominated analog. The brominated target compound yields predicted pKi values of 5.13 against CSNK1A1 (casein kinase I isoform alpha) and 5.68 against DYRK1A (dual specificity tyrosine-phosphorylation-regulated kinase 1A), along with additional predictions for CDK5 (pKi = 6.22) and GSK3-β (pKi = 6.22) [1]. In contrast, the non-brominated analog 2-methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 1502790-91-1) lacks the bromine atom and therefore generates no equivalent kinase prediction profile in the ZINC database—the computational prediction is predicated on the specific molecular topology that includes the 3-position bromine [2]. This difference enables researchers to select the brominated compound for virtual screening campaigns where CSNK1A1 or DYRK1A engagement is prioritized, whereas the non-brominated analog offers no such predictive utility.
| Evidence Dimension | Predicted binding affinity (pKi) against kinase targets |
|---|---|
| Target Compound Data | CSNK1A1: pKi = 5.13; DYRK1A: pKi = 5.68; CDK5: pKi = 6.22; GSK3-β: pKi = 6.22 |
| Comparator Or Baseline | 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 1502790-91-1): No ZINC kinase prediction data available (prediction requires bromine topology) |
| Quantified Difference | Qualitative difference in computational target prediction availability (brominated compound generates kinase predictions; non-brominated analog does not) |
| Conditions | ZINC database virtual screening; ChEMBL 20-based SEA (Similarity Ensemble Approach) predictions |
Why This Matters
This differentiation guides procurement for virtual screening campaigns—purchasing the brominated compound enables computational prioritization against CSNK1A1 and DYRK1A targets, whereas the non-brominated analog cannot support this predictive workflow.
- [1] ZINC Database. ZINC000101658904 Activity Predictions Based on ChEMBL 20. View Source
- [2] ChemSrc. 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 1502790-91-1). View Source
